molecular formula C23H18ClN3O3 B11075677 5'-(3-Chlorophenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-(3-Chlorophenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11075677
M. Wt: 419.9 g/mol
InChI Key: CYDWTTIPFAIBSY-UHFFFAOYSA-N
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Description

5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between an indole and a pyrrole ring system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrolidine]-2,4’-dione: Similar structure but different functional groups.

    Spiro[indole-3,1’-pyrrolo[3,4-b]pyridine]-2,4’-dione: Similar structure but different ring system.

Uniqueness

The uniqueness of 5’-(3-Chlorophenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C23H18ClN3O3/c1-3-11-26-17-10-5-4-9-16(17)23(22(26)30)19-18(13(2)25-23)20(28)27(21(19)29)15-8-6-7-14(24)12-15/h1,4-10,12-13,18-19,25H,11H2,2H3

InChI Key

CYDWTTIPFAIBSY-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC#C

Origin of Product

United States

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